molecular formula C7H12BrN3 B13154944 4-Bromo-1-sec-butyl-1H-pyrazol-3-amine CAS No. 1006470-53-6

4-Bromo-1-sec-butyl-1H-pyrazol-3-amine

Cat. No.: B13154944
CAS No.: 1006470-53-6
M. Wt: 218.09 g/mol
InChI Key: HNFQAJPOGZLIQK-UHFFFAOYSA-N
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Description

4-Bromo-1-sec-butyl-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-sec-butyl-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by bromination and alkylation to introduce the bromine and sec-butyl groups . The reaction conditions often involve mild temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-sec-butyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, pyrazolines, and other heterocyclic compounds, depending on the specific reaction pathway and conditions .

Mechanism of Action

The mechanism of action of 4-Bromo-1-sec-butyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine atom and sec-butyl group can influence its binding affinity and selectivity towards these targets. The compound may act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways .

Properties

CAS No.

1006470-53-6

Molecular Formula

C7H12BrN3

Molecular Weight

218.09 g/mol

IUPAC Name

4-bromo-1-butan-2-ylpyrazol-3-amine

InChI

InChI=1S/C7H12BrN3/c1-3-5(2)11-4-6(8)7(9)10-11/h4-5H,3H2,1-2H3,(H2,9,10)

InChI Key

HNFQAJPOGZLIQK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C=C(C(=N1)N)Br

Origin of Product

United States

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